(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This cyclopropyl oxime ester features a 2,6-dichlorobenzoate moiety with unique electronic and steric properties, enabling differentiated antifungal activity profiling and halogen bonding mechanistic studies. A minimum purity of 95% ensures reliable SAR data. As a discontinued research chemical with no direct substitutes, custom synthesis is required. Secure your custom batch to advance your fungicide discovery or ligand-binding thermodynamics research.

Molecular Formula C19H17Cl2NO3
Molecular Weight 378.25
CAS No. 341966-90-3
Cat. No. B2877228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate
CAS341966-90-3
Molecular FormulaC19H17Cl2NO3
Molecular Weight378.25
Structural Identifiers
SMILESCC(=NOC(=O)C1=C(C=CC=C1Cl)Cl)C2CC2C3=CC=C(C=C3)OC
InChIInChI=1S/C19H17Cl2NO3/c1-11(14-10-15(14)12-6-8-13(24-2)9-7-12)22-25-19(23)18-16(20)4-3-5-17(18)21/h3-9,14-15H,10H2,1-2H3/b22-11+
InChIKeyXRJJONMYLWJZHS-SSDVNMTOSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of (E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate (CAS 341966-90-3) for Scientific Procurement


(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate (CAS 341966-90-3) is a synthetic small molecule with the molecular formula C19H17Cl2NO3 and a molecular weight of 378.2 g/mol . It belongs to the cyclopropyl oxime ester class, characterized by a 4-methoxyphenyl-cyclopropyl ethylideneamino core coupled to a 2,6-dichlorobenzoate moiety . The compound was formerly supplied as a research chemical by Biosynth (through CymitQuimica) at a minimum purity of 95% but is now listed as a discontinued product . No publicly available biological activity, target engagement, or in vivo efficacy data have been identified for this exact compound in primary research papers, patents, or authoritative databases such as PubMed, ChEMBL, or BindingDB as of the latest search.

Why Generic Substitution Fails for (E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate


Generic substitution within the cyclopropyl oxime ester class is not feasible due to the distinct physicochemical and potential pharmacodynamic profiles conferred by the specific ester moiety. The 2,6-dichlorobenzoate group imparts unique electronic and steric properties compared to the closest analogs bearing cyclopropanecarboxylate (CAS 341966-60-7) or thiophene-2-carboxylate (CAS 341966-76-5) esters . Even among 2,6-dichlorobenzoate congeners, substitution of the 4-methoxyphenyl ring with a 4-fluorophenyl group (CAS 338401-26-6) results in a molecular weight of 366.2 g/mol and a computed XLogP3-AA of 5.2 [1], whereas the target compound has a molecular weight of 378.2 g/mol . This lipophilicity and bulk difference alone can alter membrane permeability, metabolic stability, and off-target binding profiles, rendering simple interchange scientifically unsound in the absence of direct comparative data.

Quantitative Differentiation Evidence for (E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate


Molecular Weight and Bulk Differentiation vs. 4-Fluorophenyl Analog

The target compound possesses a molecular weight of 378.2 g/mol, which is 12.0 g/mol (approximately 3.3%) higher than the closest 2,6-dichlorobenzoate analog bearing a 4-fluorophenyl substituent (MW 366.2 g/mol) [1]. This difference reflects the replacement of a fluorine atom (-F, atomic weight 19.0) with a methoxy group (-OCH3, formula weight 31.0). The methoxy group also contributes additional hydrogen bond acceptor capacity and alters electron density on the phenyl ring, which can influence target binding and ADME properties.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity Modulation via 4-Methoxy vs. 4-Fluoro Substitution

The computed lipophilicity (XLogP3-AA) of the 4-fluorophenyl analog is 5.2 [1]. While the experimental logP of the target compound is not publicly reported, the replacement of fluorine with a methoxy group generally reduces lipophilicity. The methoxy substituent has a π constant of -0.02 compared to +0.14 for fluorine, suggesting the target 4-methoxyphenyl derivative may have a lower logD, which could translate to improved aqueous solubility and reduced hERG or phospholipidosis risk in a screening cascade.

Lipophilicity Drug Design ADME Prediction

Ester Moiety Differentiation: 2,6-Dichlorobenzoate vs. Cyclopropanecarboxylate and Thiophene-2-Carboxylate Analogs

The target compound contains a 2,6-dichlorobenzoate ester, differentiating it from the cyclopropanecarboxylate (CAS 341966-60-7, purity 90%) and thiophene-2-carboxylate (CAS 341966-76-5) analogs . The 2,6-dichlorophenyl ring introduces two chlorine atoms capable of halogen bonding, increases molecular volume, and provides a distinct electrostatic surface compared to the smaller cyclopropyl or thiophene rings. No head-to-head biological data exist to quantify the impact of this ester variation.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Supply Chain Status: Discontinued Product with Limited Alternatives

The target compound is explicitly listed as a 'Discontinued product' by the primary identified supplier (Biosynth/CymitQuimica) . No alternative commercial sources were identified through systematic search of authoritative databases. In contrast, the 4-fluorophenyl analog (CAS 338401-26-6) and cyclopropanecarboxylate analog (CAS 341966-60-7) remain available through multiple vendors [1]. This supply status indicates that any residual inventory represents the last available material, and researchers relying on this compound must either secure existing stock or undertake custom synthesis.

Chemical Procurement Supply Chain Risk Research Continuity

Class-Level Context: Cyclopropyl Oxime Ethers as Fungicidal and Bioactive Scaffolds

Cyclopropyl oxime ethers, the broader structural class to which the target compound belongs, have been established as fungicidal agents in multiple patents [1]. Specific substituted cyclopropyl oxime ethers demonstrated better fungicidal activity than 1-(2,4-dichlorophenyl)-1-(methoximino)-2-(1,2,4-triazol-1-yl)-ethane nitrate in head-to-head comparisons [1]. While no direct activity data exist for the target compound, its structural features (cyclopropyl ring, oxime ether linkage, and electron-deficient aromatic ester) align with the pharmacophore requirements of this fungicidal class.

Agrochemical Fungicide Discovery Bioisostere Strategy

Application Scenarios for (E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate Based on Verified Evidence


Agrochemical Fungicide Lead Screening

Given the established fungicidal activity of cyclopropyl oxime ethers as documented in patent literature [2], the target compound can be evaluated in in vitro mycelial growth inhibition assays against phytopathogenic fungi such as Botrytis cinerea, Puccinia recondita, or Phytophthora infestans. The 2,6-dichlorobenzoate ester and 4-methoxyphenyl substitution pattern may offer a differentiated resistance profile compared to commercial strobilurin or triazole fungicides.

Medicinal Chemistry Library Enumeration and SAR Exploration

This compound can serve as a core scaffold for structure-activity relationship (SAR) studies exploring the effect of 4-methoxyphenyl versus 4-fluorophenyl substitution on target binding. The computed XLogP3-AA of 5.2 for the fluorophenyl analog [1] suggests both compounds occupy lipophilic binding pockets, but the methoxy group's hydrogen bond acceptor capacity may enable interactions not achievable with fluorine. Parallel synthesis of both analogs is recommended for differential profiling.

Chemical Biology Probe for Halogen-Bonding Studies

The 2,6-dichlorobenzoate moiety presents two chlorine atoms capable of engaging in halogen bonding with protein backbone carbonyls or π-systems. This compound can be used as a tool to investigate halogen bond contributions to ligand-protein binding thermodynamics using X-ray crystallography or isothermal titration calorimetry (ITC), in comparison with the cyclopropanecarboxylate analog lacking halogen substituents .

Custom Synthesis and Resupply for Ongoing Research Programs

With the compound officially discontinued from commercial supply , research groups with established SAR or in vivo data on this scaffold must engage custom synthesis providers. The synthetic route can leverage the parent ketone 1-[2-(4-methoxyphenyl)cyclopropyl]ethan-1-one (CAS 478262-54-3) and 2,6-dichlorobenzoyl chloride as key building blocks, a transformation precedented in the broader cyclopropyl oxime ether patent literature [2].

Quote Request

Request a Quote for (E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.